(S)-1-(2-Bromophenyl)Ethanol

Catalog No.
S1495065
CAS No.
114446-55-8
M.F
C8H9BrO
M. Wt
201.06 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(2-Bromophenyl)Ethanol

CAS Number

114446-55-8

Product Name

(S)-1-(2-Bromophenyl)Ethanol

IUPAC Name

(1S)-1-(2-bromophenyl)ethanol

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1

InChI Key

DZLZSFZSPIUINR-LURJTMIESA-N

SMILES

CC(C1=CC=CC=C1Br)O

Canonical SMILES

CC(C1=CC=CC=C1Br)O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Br)O

Asymmetric Catalysis:

(S)-1-(2-Bromophenyl)Ethanol can be used as a chiral ligand in asymmetric catalysis. Chiral ligands are molecules that can discriminate between different enantiomers of a substrate molecule, leading to the formation of a specific enantiomer in a chemical reaction. Studies have shown that (S)-1-(2-Bromophenyl)Ethanol can be used as a ligand in various asymmetric catalytic reactions, including the hydrogenation of alkenes and the aldol reaction [, ].

Medicinal Chemistry:

(S)-1-(2-Bromophenyl)Ethanol has been investigated for its potential medicinal properties. It has been shown to exhibit some biological activities, such as antibacterial and antifungal activity []. However, further research is needed to determine its potential therapeutic applications.

Material Science:

(S)-1-(2-Bromophenyl)Ethanol can be used as a building block for the synthesis of new materials. For example, it has been used to prepare liquid crystals with unique properties [].

  • Origin: There's limited information available on the natural occurrence of (S)-1-(2-Bromophenyl)ethanol. It can be synthesized in a lab from various starting materials [].
  • Significance: This compound serves as a chiral building block in organic synthesis. The presence of a bromine group allows for further functionalization, while the chiral center enables the creation of enantiopure products []. Research suggests its use in the synthesis of P-chirogenic phosphines and rod-coil block copolymers [, ].

Molecular Structure Analysis

(S)-1-(2-Bromophenyl)ethanol has the following key features:

  • A six-membered benzene ring with a bromine atom attached at the 2nd position.
  • An ethanol group (CH2CH2OH) attached to the first carbon atom of the benzene ring.
  • A chiral center at the first carbon atom bonded to the benzene ring and the ethanol group. The "S" designation indicates the specific spatial arrangement of the surrounding groups.

Chemical Reactions Analysis

Synthesis: One reported method for synthesizing (S)-1-(2-Bromophenyl)ethanol involves the asymmetric reduction of a corresponding ketone using a chiral reducing agent [].

(R)-1-phenylethanol + BH3•MeNH2 → (S)-1-(2-bromophenyl)ethanol []

(R)-1-phenylethanol is the starting material, BH3•MeNH2 is the chiral reducing agent, and the arrow indicates the reaction pathway.

Decomposition

Physical and Chemical Properties

  • Physical state: Likely a colorless liquid at room temperature (similar to other aromatic alcohols).
  • Melting point and boiling point: Data not available but expected to be in the range of other aromatic alcohols (melting point: 40-100°C, boiling point: 200-300°C).
  • Solubility: Partially soluble in organic solvents like dichloromethane, chloroform, and ethanol due to the aromatic ring. Solubility in water is expected to be low due to the nonpolar nature of the aromatic ring.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-1-(2-Bromophenyl)ethanol

Dates

Modify: 2023-08-15
Ji et al. Abiotic reduction of ketones with silanes catalysed by carbonic anhydrase through an enzymatic zinc hydride. Nature Chemistry, DOI: 10.1038/s41557-020-00633-7, published online 18 February 2021

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